3-Bromo-8-methoxyquinolin-2-amine
CAS No.:
VCID: VC15937814
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Bromo-8-methoxyquinolin-2-amine is a quinoline derivative with significant interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position, a methoxy group at the 8-position, and an amino group at the 2-position of the quinoline ring. SynthesisThe synthesis of such compounds typically involves steps like bromination and amination reactions. For example, related compounds like 5-Bromo-8-methoxyquinolin-2-amine are synthesized through these methods. Biological ActivitiesQuinoline derivatives have been extensively studied for their antimicrobial and anticancer properties. While specific data on 3-Bromo-8-methoxyquinolin-2-amino might be limited, related compounds show promising biological activities:
Further research would be necessary to determine the exact biological effects of this specific compound. Research FindingsResearch on quinoline derivatives often focuses on their potential as therapeutic agents due to their ability to interact with enzymes or receptors involved in disease processes. Studies involving similar structures suggest that modifications such as bromination can significantly impact bioactivity:
Specific data for 3-Bromo... is not available but could be inferred from studies on analogous compounds. |
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 3-Bromo-8-methoxyquinolin-2-amine | ||||||||||||||
Molecular Formula | C10H9BrN2O | ||||||||||||||
Molecular Weight | 253.09 g/mol | ||||||||||||||
IUPAC Name | 3-bromo-8-methoxyquinolin-2-amine | ||||||||||||||
Standard InChI | InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13) | ||||||||||||||
Standard InChIKey | MVMOGLCQWJSIRO-UHFFFAOYSA-N | ||||||||||||||
Canonical SMILES | COC1=CC=CC2=CC(=C(N=C21)N)Br | ||||||||||||||
PubChem Compound | 97181839 | ||||||||||||||
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume